molecular formula C7H4BrFO B1265969 3-Bromo-4-fluorobenzaldehyde CAS No. 77771-02-9

3-Bromo-4-fluorobenzaldehyde

Cat. No. B1265969
CAS RN: 77771-02-9
M. Wt: 203.01 g/mol
InChI Key: FAHZIKXYYRGSHF-UHFFFAOYSA-N
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Patent
US04845249

Procedure details

A solution of 45.9 g (0.225 mol) of 3-bromo-4-fluoro-benzyl alcohol in 45 ml of methylene chloride was added dropwise to a suspension of 78 g of pyridine/CrO3 /HCl in 450 ml of methylene chloride. During this addition, the temperature of the mixture rose to about 40° C. The mixture was then subsequently stirred for 1 hour, the organic phase was decanted from the chromium salts and the solvent was distilled off in vacuo. The residue was distilled. 39 g (86% of theory) of 3-bromo-4-fluoro-benzaldehyde with a boiling point of 63°-65° C./0.3 mm Hg were thus obtained.
Quantity
45.9 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridine CrO3 HCl
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH2:5][OH:6]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
45.9 g
Type
reactant
Smiles
BrC=1C=C(CO)C=CC1F
Name
pyridine CrO3 HCl
Quantity
78 g
Type
reactant
Smiles
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then subsequently stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During this addition
CUSTOM
Type
CUSTOM
Details
rose to about 40° C
CUSTOM
Type
CUSTOM
Details
the organic phase was decanted from the chromium salts
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.